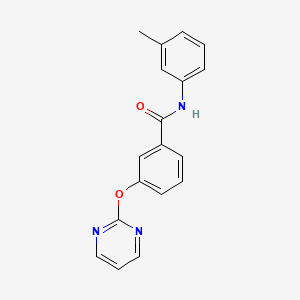

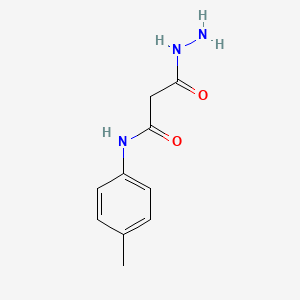

4,6-dimethyl-3-pentanoyl-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyridinone derivatives often involves multi-step chemical reactions. For instance, the synthesis of structurally diverse pyridinones can be achieved via four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones, which underscore the complex synthesis pathways typical for such compounds (Sun et al., 2011). Similarly, the generation and in situ acylation of enaminone anions present a convenient synthesis route for pyridinones and related compounds, highlighting the versatility in synthetic strategies (McCombie et al., 1991).

Molecular Structure Analysis

The molecular structure of pyridinones is characterized by detailed X-ray crystallography studies. These analyses reveal specific bonding configurations, crystalline structures, and highlight the importance of hydrogen bonding in the stability and formation of these compounds. For instance, crystal structure analysis of pyridinone derivatives shows the formation of hydrogen-bonded dimers and elucidates the geometry around the pyridinone core (Opozda et al., 2006).

Chemical Reactions and Properties

Pyridinones participate in a variety of chemical reactions, demonstrating their reactivity and potential as intermediates in synthetic chemistry. For example, the synthesis and reactivity studies of dimethyl-pyridinols as antioxidants showcase the chemical versatility of pyridinone derivatives. These compounds exhibit significant antioxidant properties, indicating their chemical reactivity and potential utility in various applications (Wijtmans et al., 2004).

Physical Properties Analysis

The physical properties of pyridinone derivatives, such as solubility, thermal stability, and crystalline structure, are crucial for their application in material science and chemistry. Studies on polyimides derived from pyridine-containing monomers demonstrate the compounds' high thermal stability and solubility in common organic solvents, underscoring their utility in high-performance materials (Wang et al., 2006).

properties

IUPAC Name |

4,6-dimethyl-3-pentanoyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-5-6-10(14)11-8(2)7-9(3)13-12(11)15/h7H,4-6H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMINUMLDWBDST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=C(NC1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349741 |

Source

|

| Record name | MLS000079205 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4295-96-9 |

Source

|

| Record name | MLS000079205 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-8-[(3-methyl-6-oxo-1(6H)-pyridazinyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604204.png)

![4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline](/img/structure/B5604223.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5604231.png)

![1,9-dimethyl-4-[(4-methyl-2-thienyl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604238.png)

![methyl 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5604257.png)

![4-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B5604264.png)

![N-1,3-benzothiazol-2-yl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5604283.png)